(1-Benzylcyclopentyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylcyclopentyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXANSSUWWAHYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzylcyclopentyl Methanol
Direct Synthesis Approaches to (1-Benzylcyclopentyl)methanol
Direct synthesis of this compound can be primarily accomplished through two main strategies: the nucleophilic addition of a benzyl (B1604629) organometallic reagent to a cyclopentyl aldehyde or the reduction of a suitable benzyl cyclopentyl ketone.
Key Synthetic Routes and Reaction Conditions for Primary Alcohol Formation
Grignard Reaction Route: A fundamental and widely used method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. mnstate.edulibretexts.org This approach involves the reaction of a Grignard reagent with a carbonyl compound. mnstate.edu For the synthesis of this compound, this would entail the reaction of benzylmagnesium halide (e.g., benzylmagnesium bromide) with cyclopentanecarboxaldehyde. google.commasterorganicchemistry.com
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the highly reactive Grignard reagent. libretexts.orgcerritos.edu The reaction proceeds via the nucleophilic addition of the benzyl carbanion from the Grignard reagent to the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. This addition forms a magnesium alkoxide intermediate. Subsequent workup with a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final product, this compound, which is a secondary alcohol. google.comgmu.edu
Ketone Reduction Route: An alternative strategy involves the reduction of a (1-benzylcyclopentyl)ketone, such as (1-benzylcyclopentyl)(phenyl)methanone. The reduction of the ketone functionality to a secondary alcohol can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as platinum, palladium, or rhodium on a carbon support (e.g., Pd/C). iitm.ac.intcichemicals.com The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). thieme-connect.de The choice of catalyst can be crucial to avoid undesired side reactions, such as the hydrogenolysis of the benzyl group. iitm.ac.in
Alternatively, metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for the reduction of the ketone. These reactions are generally carried out in alcoholic solvents (for NaBH₄) or etheral solvents (for LiAlH₄) at room temperature or below.
Strategic Reagent Selection and Optimization in Formation Pathways
The selection of reagents is critical for optimizing the synthesis of this compound. In the Grignard approach, the choice of solvent is important, with cyclopentyl methyl ether (CPME) emerging as a greener alternative to traditional ethers like THF and diethyl ether. d-nb.info The initiation of Grignard reagent formation can sometimes be sluggish and may require activation of the magnesium metal, for which a small amount of iodine or 1,2-dibromoethane (B42909) is often used. cerritos.edu
For the ketone reduction pathway, the choice of catalyst and reaction conditions in catalytic hydrogenation is paramount for chemoselectivity. For instance, certain ruthenium catalysts have been shown to be effective for the hydrogenation of carbonyl groups while leaving benzyl groups intact. tcichemicals.com When using metal hydrides, NaBH₄ is generally preferred for its milder nature and higher tolerance for other functional groups compared to the more reactive LiAlH₄.
The synthesis of the necessary precursors is also a key consideration. Cyclopentanecarboxaldehyde can be prepared from cyclohexene (B86901) through methods like copper-catalyzed oxidation with persulfate or via a pinacol (B44631) rearrangement of trans-1,2-cyclohexanediol. thieme-connect.delibguides.com The synthesis of (1-benzylcyclopentyl)ketones can be accomplished through various methods, including the Friedel-Crafts acylation of benzene (B151609) with a 1-benzylcyclopentanecarbonyl chloride or the reaction of a benzyl Grignard reagent with a cyclopentyl nitrile.
Yield Considerations and Process Refinements in Laboratory-Scale Synthesis
In the Grignard reaction, yields can be affected by the purity of the reagents and the strict exclusion of moisture, which would quench the Grignard reagent. libretexts.orgcerritos.edu A common side product in the formation of benzylmagnesium bromide is biphenyl (B1667301), formed from the coupling of the Grignard reagent with unreacted benzyl bromide. libretexts.org Optimizing the addition rate of the halide to the magnesium can minimize this side reaction. The yield of the desired alcohol can be maximized by careful control of the reaction temperature and stoichiometry.
For the catalytic hydrogenation of ketones, the catalyst loading, hydrogen pressure, and temperature are key parameters to optimize for efficient conversion and to minimize side reactions. Catalyst poisoning can be an issue, so the purity of the substrate and solvent is important. In laboratory-scale synthesis, purification of the final product, this compound, is typically achieved through column chromatography or distillation.
| Synthetic Route | Key Reagents | Typical Solvents | General Yield Considerations |
| Grignard Reaction | Benzylmagnesium bromide, Cyclopentanecarboxaldehyde | Diethyl ether, THF, CPME d-nb.info | Sensitive to moisture; potential for biphenyl side product formation. libretexts.orglibretexts.org |
| Ketone Reduction | (1-Benzylcyclopentyl)ketone, H₂, Metal Catalyst (e.g., Pd/C) | Ethanol, Methanol | Catalyst choice is crucial for chemoselectivity; potential for benzyl group hydrogenolysis. iitm.ac.intcichemicals.com |
| Metal Hydride Reduction | (1-Benzylcyclopentyl)ketone, NaBH₄ or LiAlH₄ | Alcohols (for NaBH₄), Ethers (for LiAlH₄) | NaBH₄ is milder and more selective than LiAlH₄. |
Synthesis of Structurally Related Cyclopentyl-Benzyl-Methanol Scaffolds
The synthetic principles applied to this compound can be extended to create a variety of structurally related compounds with potential applications in medicinal chemistry and materials science.
Methodologies for Analogous Cyclopentyl-Substituted Methanol Compounds
The synthesis of cyclopentyl-substituted methanol compounds with different substitution patterns on the cyclopentyl ring or the benzyl group can be achieved by using appropriately substituted starting materials. For example, using a substituted benzylmagnesium halide in a Grignard reaction with cyclopentanecarboxaldehyde would lead to a correspondingly substituted this compound derivative.
Furthermore, methodologies for creating other cyclopentyl-methanol scaffolds have been reported. For instance, the synthesis of polysubstituted cyclopentylmethanols has been achieved from iridoid glucosides, which can then be used to prepare carbocyclic nucleoside analogues. masterorganicchemistry.com The introduction of functional groups, such as amino groups, onto the cyclopentyl ring can be accomplished through reactions like the reductive amination of a cyclopentanone (B42830) derivative.
Regio- and Stereochemical Control in Scaffold Construction
The construction of cyclopentyl-benzyl-methanol scaffolds with specific regio- and stereochemistry is a significant challenge in organic synthesis. In the case of this compound, the carbon atom bearing the hydroxyl and benzyl groups is a stereocenter. Therefore, non-stereoselective synthetic routes will produce a racemic mixture of enantiomers.
Achieving stereocontrol in the synthesis of such scaffolds often requires the use of chiral auxiliaries, catalysts, or starting materials. For nucleophilic additions to carbonyls, such as the Grignard reaction, stereoselectivity can be induced by the presence of a chiral ligand or by a chiral center already present in the molecule. libguides.com The Felkin-Ahn model is often used to predict the stereochemical outcome of nucleophilic attack on chiral aldehydes and ketones. libguides.com
Chemical Reactivity and Transformations of 1 Benzylcyclopentyl Methanol
Reactions at the Methanol (B129727) Hydroxyl Functional Group
The primary alcohol functionality is a key site for chemical modification, allowing for the introduction of a wide range of other functional groups. solubilityofthings.comsips.org.in These reactions typically involve the cleavage of the O-H bond or the C-OH bond. alevelchemistry.co.uk
The hydroxyl group of (1-Benzylcyclopentyl)methanol can be readily converted into esters and ethers, which are common derivatives of alcohols.
Esterification: The formation of esters from alcohols and carboxylic acids is a fundamental reaction in organic synthesis. solubilityofthings.com This process, known as esterification, typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. solubilityofthings.comsigmaaldrich.com The reaction is reversible, and to achieve high yields, water is often removed as it is formed. solubilityofthings.com For instance, reacting this compound with a carboxylic acid (R-COOH) would yield the corresponding ester. To facilitate the reaction, especially with less reactive acids, derivatization reagents can be employed. Boron trichloride (B1173362) in methanol, for example, is an effective catalyst for the esterification of fatty acids to their methyl esters (FAMEs). sigmaaldrich.comnih.gov The catalyst works by protonating an oxygen atom of the carboxyl group, significantly increasing its reactivity toward the alcohol. sigmaaldrich.com
Ether Synthesis: The Williamson ether synthesis is a widely used method for preparing ethers, including those from sterically accessible alcohols. pearson.com This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile in a substitution reaction with an alkyl halide. pearson.com For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide, such as methyl iodide, would produce the methyl ether derivative. The synthesis of benzyl (B1604629) cyclopentyl ether, a structurally related compound, can be achieved by reacting the cyclopentoxide ion with benzyl bromide, demonstrating the feasibility of this type of transformation. pearson.com
Table 1: Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |
The oxidation of alcohols is a key transformation that yields aldehydes, ketones, or carboxylic acids, depending on the structure of the alcohol and the oxidizing agent used. solubilityofthings.comalevelchemistry.co.uk As a primary alcohol, this compound can be oxidized to an aldehyde or further to a carboxylic acid. alevelchemistry.co.uk The reaction involves the removal of hydrogen atoms from the carbon bearing the hydroxyl group. alevelchemistry.co.uk
The choice of oxidant is crucial for controlling the reaction outcome. Milder oxidizing agents are typically used to stop the oxidation at the aldehyde stage, while stronger agents will lead to the formation of the carboxylic acid. alevelchemistry.co.uk While the formation of peroxidic species can occur under certain oxidative conditions, the more common and synthetically useful transformations of primary alcohols lead to carbonyl compounds.
Transformations Involving the Cyclopentyl and Benzyl Moieties
Beyond the reactivity of the hydroxyl group, the cyclopentyl and benzyl fragments of the molecule offer further opportunities for functionalization.
The cyclopentyl ring is a saturated carbocyclic system. Functionalization typically requires strategies that can activate C-H bonds, which can be challenging. In complex molecules, such reactions often rely on directing groups to achieve selectivity. While specific studies on the functionalization of the cyclopentyl ring in this compound are not prevalent, general methods for cycloalkane functionalization could potentially be adapted. These methods often involve radical reactions or transition-metal-catalyzed C-H activation. researchgate.net The presence of the benzyl and hydroxyl groups would necessitate careful selection of reaction conditions to ensure chemoselectivity.
The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂–) group. wikipedia.org The position of the first carbon attached to the benzene ring is known as the benzylic position. wikipedia.org This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize benzylic radicals, cations, and anions. wikipedia.org
The benzylic C-H bonds are weaker than typical C-H bonds, making them susceptible to certain transformations. wikipedia.org For example, non-tertiary benzylic alkyl groups can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org Specific reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org In the context of complex molecules, such as derivatives of this compound, catalytic hydrogenation (e.g., with Pd/C and H₂) has been shown to reduce other functional groups like nitro groups and alkenes while leaving the benzyl group intact under certain conditions. google.com Conversely, cleavage of benzyl ethers can be achieved via palladium-catalyzed hydrogenation, highlighting the context-dependent reactivity of this group. organic-chemistry.org
Table 2: Potential Reactions of the Benzyl Moiety
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Benzylic Oxidation | KMnO₄ or HNO₃ (conc.) | Benzoic acid derivative |
| Benzylic Oxidation | CrO₃-dmpyz | Ketone at benzylic position |
| Hydrogenolysis | H₂, Pd/C | Cleavage of benzyl group |
Formation of Complex Derivatives Utilizing the this compound Core
Synthesis of Carbamate (B1207046) Derivatives Incorporating the this compound Scaffold
The carbamate functional group is a crucial structural component in numerous pharmaceuticals due to its chemical stability and ability to engage in hydrogen bonding. nih.gov The synthesis of carbamate derivatives from an alcohol like this compound can be efficiently achieved through a multi-step process. A common and effective method involves the activation of the alcohol followed by reaction with a suitable amine. nih.govmdpi.com
A general synthetic pathway commences with the reaction of the primary alcohol, this compound, with an activating agent such as 4-nitrophenyl chloroformate in the presence of a base like pyridine. mdpi.com This reaction yields a highly reactive 4-nitrophenyl carbonate intermediate. The subsequent introduction of a primary or secondary amine, in the presence of a non-nucleophilic base like triethylamine, displaces the 4-nitrophenoxide leaving group to form the desired carbamate derivative. mdpi.com This two-step approach is widely applicable and allows for the synthesis of a diverse library of carbamates by varying the amine component. nih.govmdpi.com
Alternative methods for carbamate synthesis include the reaction of an amine with carbon dioxide and an organic electrophile, facilitated by a cesium base, which proceeds in high yield under mild conditions. google.com
The following table illustrates a selection of potential carbamate derivatives synthesized from the this compound scaffold, showcasing the versatility of this synthetic route.
| Amine Reactant | Resulting Carbamate Derivative |
| Dimethylamine | (1-Benzylcyclopentyl)methyl dimethylcarbamate |
| Piperidine | (1-Benzylcyclopentyl)methyl piperidine-1-carboxylate |
| Morpholine | (1-Benzylcyclopentyl)methyl morpholine-4-carboxylate |
| Benzylamine (B48309) | (1-Benzylcyclopentyl)methyl benzylcarbamate |
Preparation of Cyanoacetate (B8463686) Derivatives from Related Precursors
Cyanoacetamide and cyanoacetate derivatives are valuable intermediates in heterocyclic synthesis, owing to their polyfunctional nature which allows for a variety of chemical transformations. tubitak.gov.trresearchgate.net The preparation of N-benzylcyanoacetamide, a related derivative, is typically accomplished through the condensation of ethyl cyanoacetate with benzylamine. tubitak.gov.trkau.edu.sa
This reaction can be performed under various conditions, including at room temperature, with microwave irradiation, or under ultrasound activation. kau.edu.sa Research has shown that green chemistry approaches, such as microwave heating, can significantly reduce reaction times compared to conventional methods. For instance, the reaction of ethyl cyanoacetate with benzylamine to form N-benzyl-2-cyanoacetamide requires one hour at room temperature for completion, but only one minute under microwave irradiation. kau.edu.sa
The findings from studies on the synthesis of N-benzyl-2-cyanoacetamide highlight the impact of the energy source on the reaction efficiency.
| Reaction Condition | Reaction Time | Yield (%) |
| Room Temperature | 1 hour | Not Specified |
| Microwave Irradiation | 1 minute | 90% |
| Ultrasound Irradiation (40°C) | 2 minutes | 85% |
| Data derived from studies on the synthesis of N-benzyl-2-cyanoacetamide from ethyl cyanoacetate and benzylamine. kau.edu.sa |
These cyanoacetamide products serve as precursors for more complex heterocyclic molecules, such as pyrazoles and triazoles, through subsequent cyclization reactions. kau.edu.sa
Formation of Imino-pyrrolidine Derivatives from Analogous Cyclopentyl-Benzyl Amine Precursors
The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of natural products and pharmaceutical agents. whiterose.ac.uk The stereoselective synthesis of substituted pyrrolidines is a significant area of research in organic chemistry. nih.gov One powerful method for constructing the pyrrolidine ring is through the intramolecular aza-Michael reaction. whiterose.ac.uk
For the formation of pyrrolidine derivatives from precursors analogous to a cyclopentyl-benzyl amine structure, a synthetic strategy can be designed involving the cyclization of an unsaturated amine. A hypothetical precursor, such as an N-(cyclopentylmethyl)-N-benzyl protected amine containing an α,β-unsaturated ester or thioester, could undergo an intramolecular conjugate addition to form the five-membered pyrrolidine ring. whiterose.ac.ukwhiterose.ac.uk The use of chiral catalysts, such as a chiral phosphoric acid, can induce high levels of enantioselectivity in this cyclization step. whiterose.ac.uk
The resulting cyclized product would be a substituted pyrrolidine. While the term "imino-pyrrolidine" might refer to a tautomeric form or a subsequent oxidation product, the core pyrrolidine structure is formed via this cyclization. The nature of the substituents on the precursor would dictate the substitution pattern of the final pyrrolidine derivative. The versatility of this method allows for the synthesis of spirocyclic and other disubstituted pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk
The table below outlines potential pyrrolidine products from the cyclization of analogous cyclopentyl-benzyl amine precursors.
| Precursor Substituent (R) | Resulting Pyrrolidine Product |
| Phenyl | 2-Cyclopentyl-2-phenyl-pyrrolidine derivative |
| Methyl | 2-Cyclopentyl-2-methyl-pyrrolidine derivative |
| Spirocyclic (from precursor) | Spiro[cyclopentane-1,2'-pyrrolidine] derivative |
This approach provides a robust methodology for accessing complex and chirally enriched pyrrolidine structures, which are valuable building blocks in drug discovery. nih.govwhiterose.ac.uk
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in Enantioselective Chemical Transformations
Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of modern chemistry focused on the preferential formation of one enantiomer or diastereomer over others. quora.com This is particularly vital in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. quora.com Chiral molecules like (1-Benzylcyclopentyl)methanol, if available in an enantiomerically pure form, could theoretically serve as valuable precursors in such transformations.
Asymmetric Approaches Utilizing this compound as a Chiral Building Block
A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule during a synthesis, transferring its chirality to the new, more complex structure. unibe.chpearson.com Naturally occurring substances like amino acids and sugars are common chiral building blocks. pearson.com For a compound like this compound to be used as a chiral building block, it would first need to be synthesized or resolved into a single enantiomeric form.
Methods for achieving enantiopurity include:
Asymmetric Synthesis: Directly synthesizing the molecule in a chiral fashion, often using a chiral catalyst or auxiliary. orgsyn.org
Resolution of Racemates: Separating a 50:50 mixture of enantiomers. This can be done via crystallization with a chiral resolving agent or through chiral chromatography. unibe.ch
Once obtained in an enantiopure form, the this compound could be used in syntheses where the cyclopentyl ring and its stereocenter are key features of the target molecule. However, no specific examples of this compound being used in this capacity are documented.
Stereochemical Control and Diastereoselectivity in Downstream Syntheses
When a chiral molecule is used in a reaction, it can influence the stereochemical outcome of newly formed chiral centers. This is known as stereochemical control. If a reaction creates a new stereocenter in a molecule that already contains one, the two possible products are diastereomers. A reaction that favors the formation of one diastereomer over the other is called diastereoselective. scribd.com
For instance, if an enantiomerically pure this compound were to be oxidized to the corresponding aldehyde, subsequent nucleophilic addition to the carbonyl group would be influenced by the existing stereocenter at the C1 position of the cyclopentyl ring. This could lead to a preferential formation of one of the two possible diastereomeric secondary alcohols. The degree of this preference (diastereomeric excess, or de) is a measure of the reaction's selectivity. sioc-journal.cn While this is a fundamental principle, specific studies quantifying the diastereoselectivity in reactions involving this compound are absent from the literature.
Applications in Multi-Step Synthetic Strategies toward Target Molecules
Multi-step synthesis involves a sequence of chemical reactions to construct a complex target molecule from simpler, commercially available starting materials. rsc.orgvulcanchem.com The design of such a synthesis requires careful planning, often using a technique called retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. sathyabama.ac.in
A compound like this compound or its precursors could be part of a multi-step synthesis. For example, a retrosynthetic analysis for a complex pharmaceutical containing a 1-benzyl-1-hydroxymethyl-cyclopentyl moiety would identify this compound as a key intermediate. The synthesis might start from cyclopentanone (B42830), which could undergo benzylation to form 1-benzylcyclopentanone, followed by the addition of a hydroxymethyl group. vulcanchem.com However, no published total syntheses of specific target molecules explicitly list this compound as an intermediate.
One-Pot Synthetic Procedures Involving this compound or its Structural Analogues
A one-pot synthesis is a strategy where multiple reaction steps are carried out in the same reactor without isolating the intermediate products. This approach improves efficiency, reduces solvent waste, and can save time and resources. scirp.org
Data Tables
As there are no detailed research findings for this compound, data tables from specific studies cannot be generated. The table below provides a conceptual summary of the types of data that would be relevant if such research existed, based on studies of analogous reactions.
Table 1: Conceptual Data for Asymmetric Reactions
| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Product Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagent | 1-Benzylcyclopentanecarbaldehyde | Not Available |
| Diastereoselective Addition | N/A (Substrate Control) | (R)-(1-Benzylcyclopentyl)methanol | Not Available |
Mechanistic and Theoretical Investigations Pertaining to 1 Benzylcyclopentyl Methanol Chemistry
Reaction Mechanism Elucidation in the Synthesis of (1-Benzylcyclopentyl)methanol
The synthesis of this compound is most commonly achieved through carbon-carbon bond-forming reactions that create the central quaternary carbon center. The Grignard reaction represents a primary and highly effective route.
A prevalent method involves the reaction of a benzylmagnesium halide (a Grignard reagent) with a cyclopentanecarboxylic acid ester, such as methyl cyclopentanecarboxylate. The mechanism proceeds through a well-defined sequence of nucleophilic acyl substitution followed by nucleophilic addition.
Step-by-Step Mechanism of Grignard Synthesis:
Formation of Grignard Reagent: Benzyl (B1604629) chloride or benzyl bromide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form benzylmagnesium halide. The magnesium inserts into the carbon-halogen bond, creating a highly nucleophilic carbon center on the benzyl group.
First Nucleophilic Attack: The benzyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl cyclopentanecarboxylate. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate known as a magnesium alkoxide.
Collapse of Tetrahedral Intermediate: The intermediate is unstable and rapidly collapses. It eliminates the methoxide group (-OCH₃) as a leaving group, reforming a carbonyl double bond. This step is a nucleophilic acyl substitution, and the product is 1-benzylcyclopentyl ketone.
Second Nucleophilic Attack: A second equivalent of the benzylmagnesium halide immediately attacks the carbonyl carbon of the newly formed ketone. Since a ketone is more reactive than an ester towards Grignard reagents, this reaction is rapid. This second nucleophilic addition generates a more stable magnesium alkoxide intermediate.
Protonation (Work-up): The reaction is quenched by the addition of a protic source, typically a dilute aqueous acid (e.g., NH₄Cl or dilute HCl). The magnesium alkoxide is protonated to yield the final tertiary alcohol, this compound.
The table below summarizes the key transformations in the Grignard synthesis pathway.
| Step | Reactants | Key Process | Intermediate/Product |
| 1 | Benzyl Halide, Mg, Ether | Grignard Reagent Formation | Benzylmagnesium Halide |
| 2 | Benzylmagnesium Halide, Methyl Cyclopentanecarboxylate | Nucleophilic Acyl Addition | Tetrahedral Magnesium Alkoxide |
| 3 | Tetrahedral Magnesium Alkoxide | Elimination of Methoxide | 1-Benzylcyclopentyl Ketone |
| 4 | 1-Benzylcyclopentyl Ketone, Benzylmagnesium Halide | Nucleophilic Addition | Tertiary Magnesium Alkoxide |
| 5 | Tertiary Magnesium Alkoxide, Aqueous Acid | Protonation | This compound |
An alternative synthetic approach involves the reduction of a suitable carbonyl precursor, such as 1-benzylcyclopentanecarboxylic acid or its corresponding ester. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation.
Mechanism of LiAlH₄ Reduction of Methyl 1-benzylcyclopentanecarboxylate:
First Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the AlH₄⁻ complex, on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Elimination of Methoxide: The tetrahedral intermediate collapses, expelling the methoxide group, which forms a salt with the aluminum species. This step yields an aldehyde intermediate, 1-benzylcyclopentanecarbaldehyde.
Second Hydride Attack: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced. A second hydride ion attacks the aldehyde's carbonyl carbon, forming a primary alkoxide intermediate.
Protonation (Work-up): An aqueous acid work-up protonates the alkoxide to furnish the final product, this compound.
Mechanistic Studies of its Chemical Transformations and Derivatizations
As a tertiary alcohol, this compound undergoes a range of chemical transformations characteristic of this functional group. Mechanistic studies, while not extensively reported for this specific molecule, can be understood by applying established principles of alcohol reactivity. Key transformations include acid-catalyzed dehydration and Fischer esterification.
Acid-Catalyzed Dehydration:
The treatment of this compound with a strong acid (e.g., H₂SO₄ or TsOH) and heat leads to dehydration, forming an alkene. Given that the hydroxyl group is attached to a tertiary carbon, the reaction proceeds through an E1 (Elimination, Unimolecular) mechanism.
Protonation of the Hydroxyl Group: The acid catalyst protonates the lone pair of the hydroxyl group, converting it into a good leaving group (-OH₂⁺).
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This is the rate-determining step of the reaction. The resulting (1-benzylcyclopentyl)methyl cation is stabilized by the inductive effect of the alkyl groups.
Deprotonation to Form Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. This can lead to a mixture of alkene products, with the major product typically being the most substituted (Zaitsev's rule) alkene, which is 1-benzyl-1-cyclopentene. Deprotonation can also occur from the benzylic carbon, leading to benzylidenecyclopentane. The product ratio depends on the relative stabilities of the resulting alkenes and the transition states leading to them.
Fischer Esterification:
This compound can react with a carboxylic acid under acidic catalysis to form an ester. However, due to the steric hindrance of the tertiary alcohol, this reaction is generally slow and may require forcing conditions. The mechanism follows the classical Fischer esterification pathway.
The table below outlines the reversible steps of the Fischer esterification mechanism, often abbreviated as PADPED.
| Step | Process | Description |
| P | P rotonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, activating it toward nucleophilic attack. |
| A | A ddition | The alcohol oxygen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |
| D | D eprotonation | A base (e.g., another alcohol molecule) removes the proton from the oxonium ion of the tetrahedral intermediate. |
| P | P rotonation | One of the hydroxyl groups of the intermediate is protonated by the acid catalyst to form a good leaving group (water). |
| E | E limination | The intermediate collapses, eliminating a molecule of water and reforming the carbonyl π-bond. |
| D | D eprotonation | The protonated ester is deprotonated by a base to yield the final ester product and regenerate the acid catalyst. |
Computational and Theoretical Analysis of Molecular Conformation and Reactivity of this compound and its Derivatives
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecular structure, stability, and reactivity of organic molecules. nih.govmdpi.comresearchgate.net While specific DFT studies on this compound are not prominent in the literature, a theoretical analysis can be constructed based on studies of its constituent parts: substituted cyclopentanes and benzyl alcohols. researchgate.netrsc.org
Conformational Analysis:
The conformational landscape of this compound is complex, governed by the puckering of the cyclopentane (B165970) ring and rotations around several key single bonds.
Cyclopentane Ring Pucker: Unlike the relatively rigid cyclohexane chair, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation between two main non-planar conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). researchgate.net For a monosubstituted cyclopentane, the substituent may prefer a pseudo-axial or pseudo-equatorial position, with the energy difference between conformers being small. In this compound, the bulky substituent at C1 will significantly influence the ring's preferred pucker to minimize steric strain.
Reactivity Analysis:
Theoretical calculations can be used to predict the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net The HOMO is likely localized on the electron-rich phenyl ring and the oxygen atom, indicating susceptibility to electrophilic attack. The LUMO would be associated with the σ* orbitals of the C-O bond, relevant for reactions involving the departure of the hydroxyl group.
Carbocation Stability: DFT methods can accurately calculate the stability of the tertiary carbocation intermediate formed during the E1 dehydration. This allows for a theoretical assessment of the reaction rate and the regioselectivity of the subsequent elimination step by comparing the activation energies for the formation of different alkene products.
The table below summarizes the key conformational and electronic factors influencing the molecule's behavior.
| Feature | Description | Key Factors | Predicted Outcome |
| Cyclopentane Conformation | Flexibility of the 5-membered ring. | Envelope and Twist forms. | The ring will adopt a pucker that minimizes steric clash from the large 1-substituent. |
| Rotational Isomers | Rotation around C-C single bonds. | Steric hindrance between benzyl and cyclopentyl groups; potential O-H···π interaction. | Certain rotamers will be significantly more stable, restricting overall molecular flexibility. |
| Electronic Reactivity | Governed by FMOs. | HOMO on phenyl ring/oxygen; LUMO on C-O bond. | Susceptibility to electrophilic attack at the ring; propensity for carbocation formation at the carbinol center. |
Future Research Directions in 1 Benzylcyclopentyl Methanol Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The classical approach to synthesizing tertiary alcohols like (1-Benzylcyclopentyl)methanol often involves the use of Grignard reagents. Future research should aim to develop more efficient, selective, and sustainable alternatives to these traditional methods.
A primary avenue for exploration is the refinement of organometallic additions to carbonyl compounds. The synthesis of this compound can be readily envisioned via the reaction of a benzyl (B1604629) Grignard reagent, such as benzylmagnesium chloride, with cyclopentanecarboxaldehyde, or alternatively, the reaction of a cyclopentyl Grignard reagent with phenylacetaldehyde. While conceptually straightforward, future work could focus on optimizing reaction conditions to improve yields, minimize side-product formation, and explore the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME). d-nb.info
Furthermore, the development of catalytic asymmetric methods would represent a significant advancement, enabling the enantioselective synthesis of chiral this compound. This could involve the use of chiral ligands in conjunction with organometallic reagents or the application of organocatalysis, which has emerged as a powerful tool for asymmetric C-C bond formation.
Another promising direction lies in the direct C-H functionalization of simpler precursors. Advanced catalytic systems, potentially involving transition metals, could enable the direct coupling of a substituted cyclopentane (B165970) with a benzyl alcohol derivative, or vice versa, circumventing the need for pre-functionalized starting materials and offering a more atom-economical route. acs.org
Development of New Catalytic Methods for its Derivatization and Functionalization
The hydroxyl group and the benzylic position of this compound are prime targets for derivatization and functionalization, opening doors to a wide array of new compounds with potentially interesting properties. Future research should focus on developing novel catalytic methods to selectively modify these positions.
For the hydroxyl group, catalytic esterification and etherification reactions using environmentally friendly catalysts and reaction media would be of great interest. This could involve the use of solid acid catalysts, enzymes (lipases), or other heterogeneous catalysts that allow for easy separation and recycling, aligning with the principles of green chemistry.
The benzylic C-H bond represents a particularly attractive site for functionalization. Recent years have seen a surge in methods for the catalytic C-H activation and functionalization of benzylic positions. researchgate.netyoutube.com Future investigations could explore the application of photoredox catalysis or transition-metal catalysis (e.g., using iron, copper, or palladium) to introduce a variety of functional groups at the benzylic carbon of this compound. This could lead to the synthesis of novel amines, ethers, and carbon-substituted derivatives.
Investigation of Unexplored Reactivity Profiles and Novel Transformations
The unique combination of a tertiary alcohol and a benzylic hydrogen in this compound suggests a rich and potentially unexplored reactivity profile. Future research should be directed towards uncovering novel chemical transformations of this molecule.
One area of interest is the study of its oxidation reactions. Selective oxidation of the benzylic position could lead to the corresponding ketone, while oxidation of the alcohol could be more challenging due to its tertiary nature. The development of selective catalytic oxidation systems that can differentiate between these two sites would be a valuable contribution. Metal-organic frameworks (MOFs) have shown promise as catalysts for the selective oxidation of benzyl alcohols and could be explored in this context. rsc.org
Furthermore, the tertiary nature of the alcohol could make it a good leaving group under acidic conditions, facilitating the formation of a stable tertiary carbocation. The reactivity of this carbocation could be harnessed in rearrangement reactions or in reactions with various nucleophiles to generate a diverse range of products.
Sustainable and Green Chemistry Approaches in the Synthesis and Utilization of this compound
Integrating the principles of green chemistry into the synthesis and lifecycle of this compound is a critical future research direction. uniroma1.it This encompasses the use of renewable feedstocks, the development of energy-efficient reaction conditions, and the minimization of waste.
Future synthetic strategies should prioritize the use of non-toxic and renewable solvents, or even solvent-free reaction conditions. The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry and should be a guiding principle in the development of all new synthetic and derivatization methods. mdpi.com
Biocatalysis offers a particularly promising avenue for the sustainable synthesis of chiral alcohols. The use of enzymes, such as alcohol dehydrogenases or P450 monooxygenases, could provide highly selective and environmentally friendly routes to enantiomerically pure this compound. Enzymatic kinetic resolution of a racemic mixture of the alcohol is another viable green approach. bohrium.com
Moreover, exploring the potential applications of this compound and its derivatives as building blocks in the synthesis of pharmaceuticals, agrochemicals, or new materials could further enhance its "green" credentials by contributing to the development of products with improved efficacy and reduced environmental impact. The development of sustainable methods for the synthesis of complex molecules is a continuous endeavor in chemical research. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (1-Benzylcyclopentyl)methanol, and how do reaction parameters influence product purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, benzyl halides or alcohols can react with cyclopentane derivatives under Lewis acid catalysis (e.g., AlCl₃ or BF₃) to form the cyclopentyl backbone. Reaction parameters like solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalyst loading significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentyl CH₂ groups at δ 1.5–2.5 ppm). DEPT-135 clarifies carbon hybridization.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₈O for the parent compound).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area-under-curve analysis).
- IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) validate functional groups .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal.
- Emergency Protocols : Immediate ethanol/water rinses for spills on skin; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
- Meta-Analysis : Pool data from independent studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables .
Q. What experimental strategies optimize enantiomeric purity in stereochemically complex derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) to favor specific enantiomers during synthesis.
- Chiral Stationary Phases : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for enantiomer separation.
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .
Q. How does structural modification of the benzyl moiety influence the compound’s interaction with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) to the benzyl ring and test affinity via surface plasmon resonance (SPR) or fluorescence polarization.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Focus on π-π stacking with aromatic residues or hydrogen bonding with the hydroxyl group.
- In Vitro Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) to correlate computational predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
